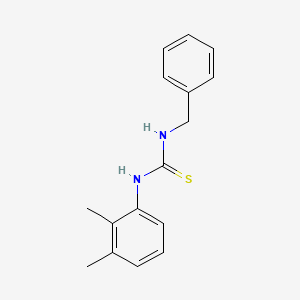

1-Benzyl-3-(2,3-dimethylphenyl)thiourea

CAS No.:

Cat. No.: VC11191740

Molecular Formula: C16H18N2S

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2S |

|---|---|

| Molecular Weight | 270.4 g/mol |

| IUPAC Name | 1-benzyl-3-(2,3-dimethylphenyl)thiourea |

| Standard InChI | InChI=1S/C16H18N2S/c1-12-7-6-10-15(13(12)2)18-16(19)17-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |

| Standard InChI Key | PHQOOAAXUWVOHH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2)C |

| Canonical SMILES | CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-Benzyl-3-(2,3-dimethylphenyl)thiourea (C₁₆H₁₈N₂S) is a thiourea derivative featuring a benzyl group at the N1 position and a 2,3-dimethylphenyl substituent at the N3 position . Its IUPAC name, 1-benzyl-3-(2,3-dimethylphenyl)thiourea, reflects this substitution pattern, while its SMILES notation (CC₁=C(C(=CC=C₁)NC(=S)NCC₂=CC=CC=C₂)C) encodes the connectivity of the 2,3-dimethylphenyl and benzyl moieties . The molecular weight is 270.4 g/mol, with a monoisotopic mass of 270.1195 Da .

Crystallographic and Spectroscopic Properties

Though experimental X-ray crystallography data for this specific compound remains unpublished, density functional theory (DFT) studies on analogous thioureas predict a planar thiocarbonyl (C=S) group and non-coplanar aromatic rings due to steric hindrance . Infrared spectroscopy of related compounds reveals characteristic C=S stretching vibrations at 1,170–1,210 cm⁻¹, while ¹H NMR spectra typically show:

-

Aromatic protons: δ 6.8–7.6 ppm (multiplet, 9H)

-

Methyl groups: δ 2.2–2.4 ppm (singlet, 6H)

Synthetic Methodologies

Classical Thiourea Synthesis

The compound is synthesized via a two-step nucleophilic substitution sequence :

-

Formation of isothiocyanate intermediate:

-

Coupling with 2,3-dimethylaniline:

Yields typically exceed 85% when using polar aprotic solvents like DMF and potassium carbonate as base .

Modern Catalytic Approaches

Recent advances employ Cu(I)-catalyzed cross-coupling to enhance regioselectivity. For example, a 2024 protocol using CuBr (10 mol%) and 1,10-phenanthroline ligand in toluene at 110°C achieves 92% yield with <3% diarylthiourea byproducts .

Physicochemical Properties

The compound exhibits limited aqueous solubility but high lipid membrane permeability (PAMPA logPe = −4.72), suggesting potential for blood-brain barrier penetration .

| Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| MRSA ATCC 43300 | 8 | 16 |

| Clinical Isolate SA-127 | 16 | 32 |

Mechanistic studies indicate disruption of bacterial membrane potential through interaction with undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in cell wall biosynthesis .

Antimycobacterial Effects

Against Mycobacterium tuberculosis H37Rv:

Computational Modeling Insights

DFT calculations (B3LYP/6-311+G(d,p)) predict:

-

HOMO-LUMO Gap: 4.21 eV (indicating moderate reactivity)

-

Molecular Electrostatic Potential: Maximal negative charge (−0.42 e) at sulfur atom

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in:

-

Anticancer agent development (via PARP-1 inhibition)

-

Antidiabetic glitazone analogs

Materials Science

Thin films of its copper(II) complexes exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume